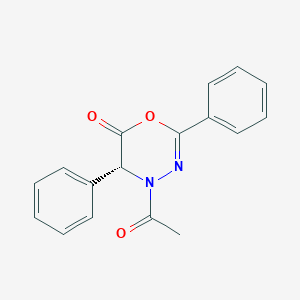
(5R)-4-Acetyl-2,5-diphenyl-4,5-dihydro-6H-1,3,4-oxadiazin-6-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5R)-4-Acetyl-2,5-diphenyl-4,5-dihydro-6H-1,3,4-oxadiazin-6-one is a complex organic compound that belongs to the class of oxadiazinones This compound is characterized by its unique structure, which includes an oxadiazinone ring fused with acetyl and diphenyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (5R)-4-Acetyl-2,5-diphenyl-4,5-dihydro-6H-1,3,4-oxadiazin-6-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the cyclization of appropriate hydrazides with acyl chlorides under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, and a solvent like dichloromethane. The reaction mixture is then subjected to reflux conditions to facilitate the formation of the oxadiazinone ring.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Large-scale synthesis often employs automated reactors and continuous flow systems to maintain consistent reaction conditions. The use of advanced purification techniques, such as column chromatography and recrystallization, is essential to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
(5R)-4-Acetyl-2,5-diphenyl-4,5-dihydro-6H-1,3,4-oxadiazin-6-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxadiazinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced oxadiazinone products.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide; acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.
Substitution: Nucleophiles like amines, thiols; often in polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazinone derivatives with additional oxygen-containing functional groups, while reduction may produce simpler oxadiazinone compounds with fewer functional groups.
科学的研究の応用
(5R)-4-Acetyl-2,5-diphenyl-4,5-dihydro-6H-1,3,4-oxadiazin-6-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
作用機序
The mechanism of action of (5R)-4-Acetyl-2,5-diphenyl-4,5-dihydro-6H-1,3,4-oxadiazin-6-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cellular processes, leading to altered cellular functions. The exact molecular targets and pathways depend on the specific application and context of its use.
類似化合物との比較
Similar Compounds
(4S-5R)-2,2-dimethyl-4,5-diphenyl-1,3-dioxolane: A compound with a similar diphenyl structure but different functional groups.
(2R,5R)-2,5-dimethylthiolane: Another compound with a similar stereochemistry but different ring structure.
Uniqueness
(5R)-4-Acetyl-2,5-diphenyl-4,5-dihydro-6H-1,3,4-oxadiazin-6-one is unique due to its specific oxadiazinone ring structure and the presence of acetyl and diphenyl groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.
特性
CAS番号 |
88062-45-7 |
|---|---|
分子式 |
C17H14N2O3 |
分子量 |
294.30 g/mol |
IUPAC名 |
(5R)-4-acetyl-2,5-diphenyl-5H-1,3,4-oxadiazin-6-one |
InChI |
InChI=1S/C17H14N2O3/c1-12(20)19-15(13-8-4-2-5-9-13)17(21)22-16(18-19)14-10-6-3-7-11-14/h2-11,15H,1H3/t15-/m1/s1 |
InChIキー |
JDWYIPWVAVTXIV-OAHLLOKOSA-N |
異性体SMILES |
CC(=O)N1[C@@H](C(=O)OC(=N1)C2=CC=CC=C2)C3=CC=CC=C3 |
正規SMILES |
CC(=O)N1C(C(=O)OC(=N1)C2=CC=CC=C2)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


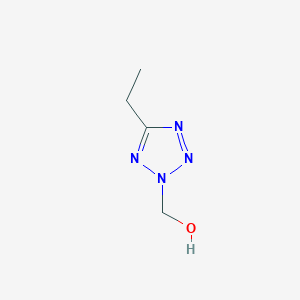
![3-({[4-(Dimethylamino)phenyl]methylidene}amino)quinazolin-4(3H)-one](/img/structure/B14397188.png)
![4-(Decyloxy)phenyl 3-chloro-4-[(4-nitrobenzoyl)oxy]benzoate](/img/structure/B14397195.png)
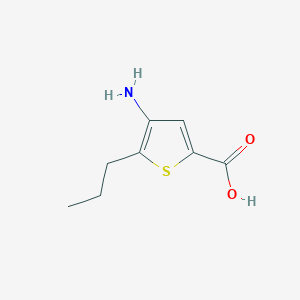
![2-[5-Oxo-4-(2-phenylhydrazinylidene)octyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14397208.png)
![7,10-Dipropyl-1,4-dioxaspiro[4.5]deca-7,9-diene-2,6-dione](/img/structure/B14397218.png)
![2-Nitro-N-[6-(1,3-thiazolidin-3-YL)hexyl]benzamide](/img/structure/B14397231.png)
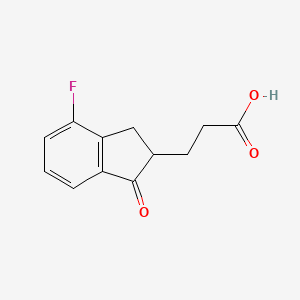
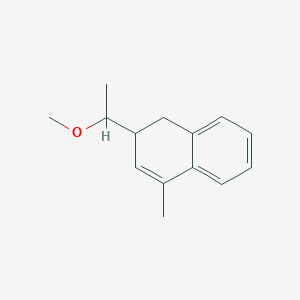
![4-Chloro-5-({[(2,4-dichlorophenyl)methyl]sulfanyl}methyl)-1,2-oxazol-3(2H)-one](/img/structure/B14397253.png)
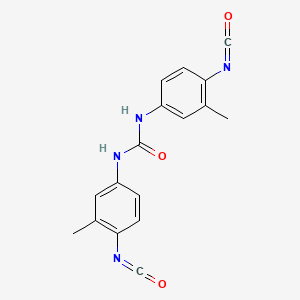
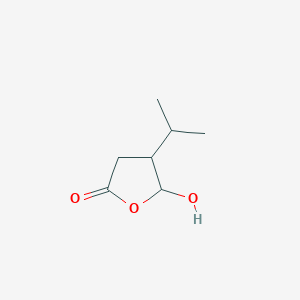

![1-{4-[Methyl(phenyl)amino]phenyl}-3-phenylprop-2-en-1-one](/img/structure/B14397281.png)
